

# Technical Guide: Diseases Associated with the HLA-A\*33:01 Allele

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: A\*3301

Cat. No.: B1574988

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

The Human Leukocyte Antigen (HLA) system is a critical component of the adaptive immune system, responsible for presenting peptide antigens to T-lymphocytes. The high degree of polymorphism within HLA genes accounts for wide variations in immune responses across populations. The HLA-A33:01 allele, a *Class I HLA-A variant*, has been identified as a significant genetic marker associated with both disease susceptibility and protection, as well as idiosyncratic adverse drug reactions. This guide provides a comprehensive technical overview of the key diseases linked to HLA-A33:01, focusing on the quantitative evidence, experimental methodologies employed in foundational studies, and the putative molecular mechanisms driving these associations. The primary associations discussed herein are terbinafine-induced liver injury, protection against severe dengue, and a predisposition to acquired aplastic anemia.

## Drug Hypersensitivity and Adverse Reactions

A significant body of evidence links HLA-A\*33:01 to drug-induced liver injury (DILI), particularly in response to the antifungal agent terbinafine.

## Terbinafine-Induced Liver Injury

The association between HLA-A\*33:01 and terbinafine-induced hepatotoxicity is one of the most robustly documented for this allele.<sup>[1][2][3][4]</sup> Studies have consistently shown that

carriers of this allele have a dramatically increased risk of developing cholestatic or mixed-type liver injury upon exposure to the drug.[1][2] This association is particularly strong in individuals of European ancestry.[1][2]

The HLA-A33:01 allele is often inherited as part of a conserved haplotype that includes HLA-B14:02 and HLA-C\*08:02, which is also significantly overrepresented in patients with terbinafine DILI.[1][2]

| Drug        | Population        | Association Metric        | Value | p-value                 | Carrier Frequency (Cases) | Carrier Frequency (Controls) | Reference |
|-------------|-------------------|---------------------------|-------|-------------------------|---------------------------|------------------------------|-----------|
| Terbinafine | European Ancestry | Odds Ratio (OR)           | 40.5  | 6.7 x 10 <sup>-10</sup> | 54% - 91%                 | 1.6% - 2.2%                  | [1]       |
| Terbinafine | European Ancestry | Odds Ratio (Overall DILI) | 2.7   | 2.4 x 10 <sup>-8</sup>  | -                         | -                            | [5]       |
| Fenofibrate | European Ancestry | Odds Ratio (OR)           | 12.8  | 1.2 x 10 <sup>-5</sup>  | -                         | -                            | [5]       |
| Ticlopidine | European Ancestry | Odds Ratio (OR)           | 11.2  | 2.9 x 10 <sup>-4</sup>  | -                         | -                            | [5]       |
| Sertraline  | European Ancestry | Validated Association     | -     | -                       | -                         | -                            | [5]       |

## Allopurinol-Induced Hypersensitivity

Case reports have suggested a potential link between HLA-A33:01 and severe cutaneous adverse reactions (SCARs) like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) caused by allopurinol.[6] However, these cases often involve co-inheritance of

the well-established risk allele, HLA-B58:01, making it difficult to determine the independent contribution of HLA-A\*33:01.[6] The association is not considered statistically significant based on current evidence.[6]

## Mechanistic Hypothesis: Drug-HLA Interaction

The prevailing hypothesis for HLA-A33:01-associated DILI is the "*p-i*" (pharmacological interaction with immune receptors) concept. This model posits that the drug (e.g., terbinafine) binds non-covalently to the peptide-binding groove of the HLA-A33:01 molecule. This interaction alters the conformation of the presented self-peptide repertoire, creating a novel antigenic complex that is recognized as "foreign" by naïve T-cells. Subsequent T-cell activation, proliferation, and release of cytotoxic mediators (e.g., cytokines) in the liver result in tissue damage.

[Click to download full resolution via product page](#)

Fig 1. Proposed mechanism for HLA-A\*33:01-mediated DILI.

## Key Experimental Protocols

- High-Resolution HLA Genotyping: DNA samples from DILI patients and controls were subjected to high-resolution HLA sequencing. A common method involves using the Illumina MiSeq platform, which allows for precise four-digit allele-level typing (e.g., A\*33:01) by sequencing the relevant HLA gene exons.[1][2]
- Causality Assessment: Cases of terbinafine hepatotoxicity were rigorously vetted. The Drug-Induced Liver Injury Network (DILIN) criteria and the Roussel Uclaf Causality Assessment Method (RUCAM) were used to establish a high likelihood of the drug being the causative agent.[1][7]
- Molecular Docking: Computational studies were performed to model the interaction between terbinafine and the HLA-A33:01 molecule. Software such as AutoDock Vina was used to predict the binding affinity and orientation of the drug within the antigen-binding cleft of a modeled HLA-A33:01 protein structure.[8] These studies suggested that terbinafine can interact with the central portion of the antigen-binding cleft.[8]

## Infectious Diseases

In contrast to conferring risk, HLA-A\*33:01 has been identified as a protective allele in the context of severe dengue virus infection.

## Protection from Severe Dengue

A case-control study conducted in a cohort of Filipino children demonstrated that the presence of HLA-A\*33:01 was associated with a significantly reduced risk of developing severe forms of dengue, namely Dengue Hemorrhagic Fever (DHF) and Dengue Shock Syndrome (DSS).[2][8][9]

| Comparison Group                                               | Association Metric | Value | Corrected p-value (Pc) | Reference |
|----------------------------------------------------------------|--------------------|-------|------------------------|-----------|
| Severe Dengue<br>(DHF/DSS) vs.<br>Background<br>Population     | Odds Ratio (OR)    | 0.2   | 0.0022                 | [2]       |
| Dengue Shock<br>Syndrome (DSS)<br>vs. Background<br>Population | Odds Ratio (OR)    | 0.1   | 0.0044                 | [10]      |

## Mechanistic Hypothesis: Enhanced Viral Clearance

The protective effect of HLA-A\*33:01 is hypothesized to stem from its ability to efficiently present specific, highly immunogenic peptides from the dengue virus to CD8+ cytotoxic T-lymphocytes (CTLs). This leads to a rapid and potent CTL response that effectively identifies and eliminates virus-infected cells early in the infection. By controlling the viral load and limiting viral spread, the host is less likely to develop the excessive cytokine production and vascular leakage characteristic of severe dengue.



[Click to download full resolution via product page](#)

Fig 2. Workflow for HLA-A\*33:01-mediated protection in dengue.

## Key Experimental Protocols

- Case-Control Study Design: A cohort of 250 laboratory-confirmed pediatric dengue patients and 300 healthy individuals were recruited.[2][11] Patients were stratified by disease severity (Dengue Fever, DHF, DSS) according to World Health Organization (WHO) 1997 criteria.
- HLA Allele Typing: DNA was extracted from subjects and typed for HLA-A, HLA-B, and HLA-DRB1 alleles.[2]
- Statistical Analysis: Phenotype frequencies of HLA alleles were compared between patient groups and the healthy background population. Odds ratios (OR) and 95% confidence intervals were calculated. P-values were corrected (Pc) for multiple comparisons to reduce the likelihood of false-positive associations.[2]

## Autoimmune Diseases

HLA-A\*33:01 has also been implicated in the pathogenesis of acquired aplastic anemia, an autoimmune disorder characterized by bone marrow failure.

## Association with Acquired Aplastic Anemia (aAA)

Studies have found that HLA-A33:01 is significantly overrepresented in patients with aAA compared to ethnicity-matched controls.[12] Its association is often due to strong linkage disequilibrium with HLA-B14:02, which is also identified as a risk allele for aAA.[12]

| Allele / Haplotype | Population | Patient Frequency | Control Frequency | p-value | Reference |
|--------------------|------------|-------------------|-------------------|---------|-----------|
| HLA-A33:01         | Caucasian  | 7.1%              | 1.6%              | 0.031   | [12]      |
| HLA-B14:02         | Caucasian  | 28.6%             | 5.7%              | < 0.001 | [12]      |
| HLA-C*08:02        | Caucasian  | 28.6%             | 7.7%              | < 0.001 | [12]      |

## Mechanistic Hypothesis: Autoimmune Destruction of Stem Cells

In aAA, it is believed that CD8+ T-cells mistakenly recognize a self-peptide presented by specific HLA Class I molecules on the surface of hematopoietic stem and progenitor cells (HSPCs). In individuals with risk alleles like HLA-B14:02 (and by linkage, HLA-A33:01), these

T-cells become activated and launch a cytotoxic attack on the HSPCs, leading to their destruction and subsequent bone marrow failure. Strong evidence for this mechanism comes from the observation that surviving hematopoietic cells in aAA patients often exhibit somatic loss of the specific HLA risk allele, a form of immune escape.



[Click to download full resolution via product page](#)

*Fig 3. Autoimmune pathway in HLA-associated Aplastic Anemia.*

## Key Experimental Protocols

- Patient Screening for Somatic HLA Loss: A combination of targeted deep sequencing of HLA class I genes and single nucleotide polymorphism array (SNP-A) genotyping was used to screen genomic DNA from patients with aAA.[6][12] This dual approach allows for the detection of both loss-of-function mutations within the HLA genes and larger chromosomal deletions or copy-neutral loss of heterozygosity (CN-LOH) at the 6p locus where the HLA genes reside.[6]
- Case-Control Association Analysis: The prevalence of specific HLA alleles in the aAA patient cohort was compared to that of large, ethnicity-matched control populations to identify alleles that were statistically overrepresented in the disease group.[12]

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The associations described are based on population-level statistical data and may not be predictive for any single individual.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The role of HLA-A\*33:01 in patients with cholestatic hepatitis attributed to terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HLA-A\*33:01 as Protective Allele for Severe Dengue in a Population of Filipino Children | PLOS One [journals.plos.org]
- 3. Immune mechanism of aplastic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathogenicity and impact of HLA class I alleles in aplastic anemia patients of different ethnicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-induced liver injury. Part I: Classification, diagnosis and treatment [termedia.pl]
- 6. ashpublications.org [ashpublications.org]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. The role of HLA- A \*33:01 in Patients with Cholestatic Hepatitis attributed to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]
- 10. HLA-A\*33:01 as Protective Allele for Severe Dengue in a Population of Filipino Children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HLA-A\*33:01 as protective allele for severe dengue in a population of Filipino children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [Technical Guide: Diseases Associated with the HLA-A\*33:01 Allele]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574988#diseases-associated-with-hla-a-33-01]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)